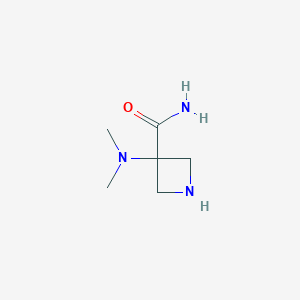

3-(Dimethylamino)azetidine-3-carboxamide

Description

Significance of Four-Membered Aza-Heterocycles in Modern Chemical Synthesis

Four-membered aza-heterocycles, such as azetidines, are significant in modern chemical synthesis due to their unique structural and chemical properties. numberanalytics.comnih.gov They are utilized as foundational structures for developing new drugs and are key intermediates in the synthesis of natural products. numberanalytics.com The inclusion of a nitrogen atom within the strained four-membered ring imparts distinct electronic and steric characteristics that are advantageous in drug design. nih.gov This has led to their use in a variety of therapeutic areas, including oncology and infectious diseases. nih.gov The inherent reactivity of the strained ring also makes them valuable precursors for synthesizing a wider range of complex heterocyclic molecules. nih.govrsc.org

Overview of Azetidine (B1206935) Ring Systems in Complex Molecular Architectures

Azetidine ring systems are found in a variety of complex molecular architectures, including several natural products and pharmacologically important synthetic compounds. ub.bw Their rigid structure can be a desirable feature in drug design, helping to create more promising pharmaceutical candidates. mdpi.comenamine.net The incorporation of the azetidine motif can lead to improved metabolic stability and controlled lipophilicity in drug molecules. nih.gov Notable examples of pharmaceuticals containing an azetidine ring include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib. rsc.org

Historical Context of Azetidine Chemistry: Challenges and Advancements in Ring Formation

The synthesis of azetidines has historically been a challenge for chemists. ub.bwnih.gov However, the growing recognition of their pharmacological importance has driven significant advancements in synthetic methodologies over the past few decades. nih.gov

A primary hurdle in azetidine synthesis is the considerable ring strain inherent in the four-membered ring, estimated to be around 25.4 kcal/mol. rsc.orgnumberanalytics.com This strain makes the formation of the ring thermodynamically less favorable compared to five- or six-membered rings. numberanalytics.com The instability associated with this strain classifies these compounds as valuable yet challenging synthetic targets. nih.gov Despite this, the azetidine ring is significantly more stable than its three-membered counterpart, the aziridine (B145994), which allows for easier handling and unique reactivity under specific conditions. rsc.orgresearchwithrutgers.com

The reactivity of azetidines is largely governed by this ring strain, which can be harnessed for various chemical transformations. rsc.orgresearchwithrutgers.com The chemical behavior of an azetidine can resemble either the more strained aziridine or the less strained pyrrolidine (B122466), depending on the specific electronic and steric environment of the molecule and the reaction conditions. ub.bw

Over the years, chemists have developed a number of strategies to overcome the challenges of azetidine synthesis. The two classical and most common approaches to forming the azetidine ring are intramolecular cyclization and cycloaddition reactions. ub.bwresearchgate.netrsc.org

Intramolecular Cyclization: This strategy involves forming the ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule. rsc.org A common example is the cyclization of a linear precursor through a 4-exo-tet substitution.

Cycloaddition Reactions: These reactions involve the joining of two separate molecules to form the cyclic product. The [2+2] cycloaddition is a key method for synthesizing four-membered rings. numberanalytics.com A notable example is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.net Recent advancements have seen the development of visible-light-triggered versions of this reaction. researchgate.net

More recent and innovative methods for azetidine synthesis include:

Ring contraction of larger rings, such as 2-pyrrolidinones. rsc.orgorganic-chemistry.org

Palladium-catalyzed intramolecular C(sp3)–H amination. rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.orgnih.gov

Titanium-mediated coupling of oxime ethers and Grignard reagents. rsc.org

These advancements have made a wider variety of functionalized azetidines more accessible for research and development. nih.gov

Azetidine Derivatives as Versatile Building Blocks and Theoretical Pharmacological Tools

Azetidine derivatives are highly valued as versatile building blocks in organic synthesis and as tools in medicinal chemistry. rsc.orgub.bw Their rigid, three-dimensional structure makes them attractive scaffolds for drug discovery. enamine.net The introduction of an azetidine ring can limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net

From a pharmacological perspective, azetidines are considered privileged structures. They can act as bioisosteres for other common functional groups, offering a way to fine-tune the properties of a drug candidate. researchgate.netnih.gov Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov They are also used in the development of treatments for central nervous system disorders. nih.govnih.gov Furthermore, chiral, enantiomerically pure azetidines have found applications in asymmetric catalysis. ub.bwresearchgate.net The ability to create densely functionalized azetidine ring systems has opened up possibilities for generating diverse libraries of compounds for screening in drug discovery programs. nih.govutexas.edunih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

3-(dimethylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C6H13N3O/c1-9(2)6(5(7)10)3-8-4-6/h8H,3-4H2,1-2H3,(H2,7,10) |

InChI Key |

SOENJDNFPOBWLW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CNC1)C(=O)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Dimethylamino Azetidine 3 Carboxamide

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol renders the azetidine ring prone to cleavage under appropriate conditions, a characteristic that drives much of its reactivity.

Mechanistic Investigations of Strain-Driven Ring Cleavage

The opening of the azetidine ring is often initiated by the activation of the nitrogen atom. In the case of 3-(dimethylamino)azetidine-3-carboxamide, the presence of the basic dimethylamino group can facilitate this process. Protonation or quaternization of the azetidine nitrogen increases the ring strain and makes the ring more susceptible to nucleophilic attack. This process generally follows an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. The rate of this cleavage is largely determined by the rate at which the quaternization of the azetidine nitrogen occurs. nih.gov

Studies on related azetidine systems have shown that the presence of an electron-withdrawing group, such as a carboxamide at the 3-position, can influence the stability of the ring and the mechanism of its opening. While such groups can stabilize the ring to some extent through electronic effects, the inherent strain remains a dominant factor in its reactivity.

Chemo- and Regioselective Ring-Opening Pathways

The regioselectivity of azetidine ring-opening is highly dependent on the substitution pattern and the nature of the attacking nucleophile. For an asymmetrically substituted azetidine like this compound, nucleophilic attack can, in principle, occur at either the C2 or C4 position.

In many cases, the ring-opening of azetidines is regioselective. For instance, in the presence of a nucleophile, the attack is often directed to the less sterically hindered carbon atom. However, electronic factors can also play a crucial role. The presence of the carboxamide group at C3 can influence the electron density within the ring, potentially affecting the preferred site of nucleophilic attack.

Functional Group Transformations on the Azetidine and Carboxamide Moieties

Beyond ring-opening, the functional groups of this compound provide avenues for a variety of chemical modifications.

Reactions at the Dimethylamino Group

The tertiary dimethylamino group is a key site of reactivity. It can readily undergo quaternization with alkyl halides to form the corresponding quaternary ammonium (B1175870) salts. This transformation not only modifies the properties of the molecule but can also serve as a prelude to further reactions, such as elimination or substitution.

Furthermore, the dimethylamino group can be a target for oxidative N-dealkylation or other transformations under specific conditions. The stereochemistry of substitution at a carbon bearing a dimethylamino group has been studied in other systems, where the reaction can proceed with either inversion or retention of configuration depending on the substrate and reagents. nih.gov

Modifications of the Carboxamide Functionality

The carboxamide group at the 3-position can undergo a range of transformations common to amides. These include hydrolysis to the corresponding carboxylic acid, reduction to an amine, or dehydration to a nitrile under appropriate conditions. The synthesis of various azetidine-3-carboxylic acid derivatives has been reported, which can serve as precursors for different carboxamide analogs. nih.govresearchgate.net

A notable transformation of related diazotetramic acids is the thermally promoted Wolff rearrangement, which, in the presence of nucleophiles, provides access to 2-oxoazetidine-3-carboxylic acid derivatives, also known as β-lactams. nih.gov This highlights a potential pathway for significant structural modification of the core scaffold.

Nucleophilic Substitutions on Substituted Azetidines

The synthesis of various 3-substituted azetidines often proceeds through nucleophilic substitution on a precursor bearing a suitable leaving group at the 3-position. For example, 3-bromoazetidine-3-carboxylic acid derivatives have been used as versatile intermediates. rsc.org These compounds can react with a variety of nucleophiles, including cyanides, azides, and thiocyanates, to introduce new functional groups at the C3 position. rsc.org This methodology provides a powerful tool for the diversification of the azetidine scaffold.

The table below summarizes some potential nucleophilic substitution reactions on a hypothetical 3-halo-azetidine-3-carboxamide precursor, illustrating the versatility of this approach.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Potassium Cyanide (KCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanate |

| Amine | Ammonia (B1221849) (NH₃) | Primary Amine |

| Thiol | Sodium Thiolate (NaSR) | Thioether |

These transformations underscore the utility of substituted azetidines as building blocks in the synthesis of more complex molecules. The ability to perform nucleophilic substitutions at the 3-position allows for the introduction of a wide range of chemical diversity.

Rearrangement and Ring Expansion Reactions of Azetidine-3-carboxamide Derivatives

The strained nature of the azetidine ring makes its derivatives susceptible to rearrangement and ring expansion reactions, providing pathways to larger, more complex heterocyclic systems. These transformations are often initiated by the formation of reactive intermediates, such as carbocations or ylides, which then undergo skeletal reorganization.

One notable ring expansion is the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by dirhodium(II) acetate (B1210297). rsc.org In this reaction, the azetidine nitrogen atom engages in a nucleophilic addition to a rhodium carbene, initiating a process that leads to the formation of a five-membered pyrrolidine (B122466) ring. While this example involves a 3-methyleneazetidine, it highlights a potential reaction pathway for derivatives of this compound, should a suitable reactive site be introduced.

Another strategy for ring expansion involves the reaction of bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, resulting in a [3+1] ring expansion to form highly substituted methylene azetidines. nih.gov This process proceeds through a ring-opening and ring-closing cascade, efficiently transferring chirality from the starting material to the product. nih.gov Although this begins with an aziridine (B145994), it demonstrates a valid synthetic route to functionalized azetidines that could subsequently undergo further transformations.

The table below summarizes representative ring expansion reactions of azetidine and aziridine derivatives, which serve as models for the potential reactivity of this compound derivatives.

| Starting Material | Reagent | Catalyst | Product | Reaction Type | Ref |

| 3-Methyleneazetidines | Diazo compounds | Rh₂(OAc)₂ | Substituted pyrrolidines | [4+1] Cycloaddition | rsc.org |

| Bicyclic methylene aziridines | Diazoacetates | Rhodium carbene | Methylene azetidines | [3+1] Ring Expansion | nih.gov |

It is important to note that the specific substitution pattern of this compound, particularly the presence of the electron-donating dimethylamino group, would significantly influence the stability of any cationic intermediates and thus the propensity and regioselectivity of such rearrangements.

Application of this compound as a Chemical Synthon

The unique structural features of this compound make it a valuable synthon, or building block, in organic synthesis. The azetidine ring serves as a rigid scaffold, while the amino and carboxamide functionalities provide handles for further chemical modification.

Derivatives of 3-aminoazetidine are key intermediates in the synthesis of various biologically active compounds. google.com For instance, they are utilized in the preparation of fluoroquinolone antibiotics, where the azetidine moiety is crucial for antibacterial activity. google.com The general synthetic approach involves the nucleophilic substitution of a leaving group on the fluoroquinolone core by the 3-aminoazetidine derivative. google.com

Furthermore, 3-aminoazetidine derivatives serve as building blocks for antiviral compounds and other therapeutic agents. google.com The ability to functionalize the amino group allows for the construction of diverse molecular architectures. For example, tert-butyl 3-aminoazetidine-1-carboxylate is a versatile intermediate used in the synthesis of more complex molecules through functionalization reactions.

The table below illustrates the application of related 3-aminoazetidine synthons in the synthesis of various compound classes.

| Synthon | Target Compound Class | Therapeutic Area | Ref |

| 3-Aminoazetidine derivatives | Fluoroquinolones | Antibacterial | google.com |

| 3-Aminoazetidine derivatives | Antiviral compounds | Antiviral | google.com |

| tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate | Trifluoromethylthiolated azetidines | Medicinal Chemistry |

In the context of this compound, the tertiary amino group at the C3 position offers a point of quaternization, which could be exploited in the design of novel chemical entities. The carboxamide group can also participate in various chemical transformations, including hydrolysis, reduction, or dehydration to a nitrile, further expanding its synthetic utility. The combination of these functional groups on a strained azetidine ring makes this compound a promising and versatile synthon for the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization Methods for 3 Dimethylamino Azetidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 3-(Dimethylamino)azetidine-3-carboxamide molecule can be determined.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The protons of the azetidine (B1206935) ring are anticipated to appear as multiplets in the upfield region of the spectrum due to their aliphatic nature. Specifically, the two diastereotopic methylene (B1212753) protons on the azetidine ring would likely exhibit complex splitting patterns due to geminal and vicinal coupling.

The six protons of the dimethylamino group are expected to produce a sharp singlet, as they are chemically equivalent and not coupled to other protons. The protons of the carboxamide group (-CONH₂) would likely appear as two broad singlets at a more downfield chemical shift, a characteristic feature of amide protons which can undergo exchange with solvent protons. The exact chemical shifts can be influenced by the solvent used for the analysis.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Azetidine CH₂ | 3.0 - 4.0 | Multiplet |

| Dimethylamino CH₃ | 2.2 - 2.8 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are predicted. The quaternary carbon of the azetidine ring, bonded to the dimethylamino and carboxamide groups, would appear at a specific chemical shift. The two methylene carbons of the azetidine ring are expected to be equivalent and produce a single signal.

The carbon atoms of the dimethylamino group would also be equivalent, resulting in a single peak in the upfield region. The carbonyl carbon of the carboxamide group is anticipated to appear significantly downfield, which is characteristic for amide carbonyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Azetidine C | 55 - 70 |

| Azetidine CH₂ | 45 - 60 |

| Dimethylamino CH₃ | 35 - 50 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the azetidine ring methylene groups. nuvectis.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the azetidine methylene carbons to their attached protons and the dimethylamino carbons to their corresponding methyl protons. nuvectis.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the dimethylamino group or the azetidine ring. The resulting spectrum would show a prominent peak for the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the molecule with a high degree of confidence. For this compound (C₆H₁₃N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the correct elemental composition of the synthesized compound.

Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amide, the tertiary amine, and the azetidine ring.

The primary amide group gives rise to several distinct vibrations. A strong, sharp absorption band is anticipated in the region of 1680-1630 cm⁻¹ due to the C=O stretching vibration (Amide I band). The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the 3400-3180 cm⁻¹ range. Furthermore, the N-H bending (scissoring) vibration, known as the Amide II band, is expected to be observed around 1640-1550 cm⁻¹.

The tertiary dimethylamino group and the azetidine ring's cyclic tertiary amine will produce C-N stretching vibrations, which are typically observed in the 1250-1020 cm⁻¹ region of the spectrum. The aliphatic C-H stretching vibrations from the methyl groups and the azetidine ring methylene groups are expected to appear in the 3000-2850 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of overlapping vibrations unique to the entire molecular structure, serving as a definitive identifier for the compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3400 - 3180 | Medium-Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Primary Amide | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The data from this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

A successful crystallographic analysis of this compound would yield precise data on its solid-state structure. This includes the determination of the puckering of the four-membered azetidine ring, the relative orientation of the dimethylamino and carboxamide substituents, and the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing.

Table 2: Illustrative X-ray Crystallography Data Parameters (Note: This table is a hypothetical example of the data that would be obtained from an X-ray crystallographic analysis and does not represent measured data for this specific compound.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.91 |

| b (Å) | 9.70 |

| c (Å) | 17.74 |

| α (°) | 90 |

| β (°) | 89.74 |

| γ (°) | 90 |

| Volume (ų) | 1534.5 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques used for this purpose.

Thin-Layer Chromatography (TLC) is often used as a rapid and straightforward method to monitor the progress of chemical reactions and for preliminary purity checks. researchgate.netacs.org For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and triethylamine, would be employed to achieve separation. The spots can be visualized under UV light (if the compound or impurities are chromophoric) or by staining with a suitable reagent like potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionalities.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. The analysis of small, polar amine compounds like this compound can present challenges, such as poor retention on standard reversed-phase columns and peak tailing due to interactions with the silica support. americanpharmaceuticalreview.comshodex.com To overcome these issues, specialized columns and mobile phase conditions are often necessary. A polymer-based reversed-phase column or a column with an embedded polar group can enhance retention and improve peak shape. shodex.com

Alternatively, operating at a high pH (e.g., pH 10-11) can neutralize the amine groups, reducing unwanted interactions and improving chromatographic performance. shodex.com If the compound lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatization with a UV-active or fluorescent tag prior to analysis. sigmaaldrich.com

Table 3: Exemplar Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol:Triethylamine (90:9:1) | UV (254 nm), Potassium Permanganate Stain |

| HPLC | Polymer-based C18 (e.g., Shodex ODP2 HP) | Acetonitrile:10 mM Ammonium (B1175870) Bicarbonate (pH 10) | ELSD, CAD, or UV (if derivatized) |

Computational Chemistry and Theoretical Studies of 3 Dimethylamino Azetidine 3 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Dimethylamino)azetidine-3-carboxamide. These methods can predict its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. acs.org It offers a good balance between accuracy and computational cost, making it suitable for analyzing azetidine (B1206935) derivatives. aip.org DFT calculations would be employed to optimize the geometry of this compound, determining bond lengths, bond angles, and dihedral angles. acs.org For instance, studies on other azetidine compounds have used DFT to investigate their geometries and hyperfine structures. acs.org

DFT can also be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides information about the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT calculations can predict spectroscopic properties like infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computed structure. researchgate.net A study on a novel azetidine derivative utilized DFT to analyze its electronic and thermodynamic properties to understand its physical and chemical behavior. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This is an illustrative table based on typical values for substituted azetidines, as direct data for the specific compound is not available.)

| Parameter | Predicted Value |

| C-N Bond Length (ring) | 1.47 Å |

| C-C Bond Length (ring) | 1.55 Å |

| Azetidine Ring Puckering Angle | 20-25° |

| C=O Bond Length (carboxamide) | 1.24 Å |

| C-N Bond Length (carboxamide) | 1.35 Å |

| C-N Bond Length (dimethylamino) | 1.46 Å |

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. aip.org Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide highly accurate results, though they are more computationally demanding than DFT. aip.orgacs.org These methods are often used to benchmark the results obtained from DFT calculations.

For this compound, ab initio calculations would provide a more precise determination of its molecular geometry and electronic properties. nih.gov They are particularly useful for studying systems where electron correlation effects are significant. High-level ab initio studies have been performed on azetidine and its radical cation to accurately determine their structures and properties. acs.org Such methods could also be applied to understand the subtle electronic effects of the dimethylamino and carboxamide substituents on the azetidine ring.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Computational Studies on Azetidine Ring Formation

The synthesis of the azetidine ring is a key step in the preparation of this compound. rsc.org Computational studies can be used to explore different synthetic routes and to understand the factors that control the regioselectivity and stereoselectivity of the ring-forming reactions. mit.edu For example, computational models have been developed to predict the feasibility of forming azetidines through photocatalyzed reactions, which can guide experimental efforts. mit.edu DFT calculations have also been used to investigate the kinetic and thermodynamic favorability of different cyclization pathways, such as the 4-exo-dig cyclization of ynamides to form azetidines. nih.gov

Table 2: Illustrative Calculated Activation Energies for Azetidine Ring Formation Pathways (Note: This is an illustrative table based on general computational studies of azetidine synthesis, as direct data for the specific compound is not available.)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular SN2 Cyclization | DFT (B3LYP/6-31G*) | 15-20 |

| [2+2] Cycloaddition | CASSCF/MP2 | 25-30 |

| Photochemical Cyclization | TD-DFT | Varies with excited state |

Theoretical Analysis of Ring-Opening Processes

The strained four-membered ring of azetidine is susceptible to ring-opening reactions, which is a key aspect of its reactivity. magtech.com.cnrsc.org Theoretical analysis can provide a detailed understanding of the mechanisms of these processes. researchgate.net DFT calculations have been used to study the regioselectivity of nucleophilic ring-opening of azetidinium ions, helping to elucidate the electronic and steric factors that govern the reaction outcome. researchgate.net The presence of substituents, such as the carboxamide group in this compound, can significantly influence the regioselectivity of ring-opening by stabilizing transition states or intermediates. magtech.com.cn Computational studies can model these effects and predict the most likely products of ring-opening reactions under various conditions. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the accessible conformations of a molecule and their relative energies.

For this compound, the puckered nature of the azetidine ring, along with the rotatable bonds of the dimethylamino and carboxamide substituents, gives rise to a complex conformational landscape. researchgate.net Conformational analysis, using methods like potential energy surface scans, can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a valuable application of computational chemistry in the structural elucidation of organic molecules. acs.org Quantum mechanical methods, most notably Density Functional Theory (DFT), are frequently employed for this purpose. mdpi.comresearchgate.net These calculations can provide reasonably accurate predictions of ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of molecular structures. researchgate.netmdpi.com

The process begins with the optimization of the molecule's three-dimensional geometry. Following this, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgpnnl.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org The accuracy of these predictions is dependent on the chosen DFT functional and basis set. mdpi.com For complex molecules, these computational approaches can help differentiate between possible isomers and conformers by comparing calculated shifts with experimental data. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in different electronic environments. A hypothetical table of predicted NMR chemical shifts is presented below. It is important to note that these are illustrative values, and actual computational results would vary based on the specific level of theory employed.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine-C2/C4 | - | 50-65 |

| Azetidine-C3 | - | 60-75 |

| Carboxamide-C=O | - | 170-185 |

| N(CH₃)₂-C | - | 40-55 |

| Azetidine-H2/H4 | 3.0-4.5 | - |

| Carboxamide-NH₂ | 6.5-8.0 | - |

| N(CH₃)₂-H | 2.1-2.8 | - |

Structure-Activity Relationship (SAR) Modeling at a Theoretical Levelmdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) modeling explores how the chemical structure of a compound influences its biological activity. academie-sciences.fr At a theoretical level, this involves using computational methods to predict the effects of structural modifications. For this compound, SAR studies would focus on understanding the roles of the azetidine ring, the dimethylamino group, and the carboxamide moiety. nih.govnih.gov

Computational techniques can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the physicochemical properties of a series of related compounds with their biological activities. mdpi.com By analyzing the contour maps generated from 3D-QSAR studies, researchers can identify regions of the molecule where modifications are likely to enhance or diminish activity. nih.gov For instance, theoretical models could explore how substituting the dimethylamino group with other functionalities or altering the substitution pattern on the azetidine ring would impact the molecule's interaction with a biological target. nih.gov

Ligand-Protein Interaction Modeling (General Principles)mdpi.comnumberanalytics.com

The biological effects of a molecule like this compound are often initiated by its binding to a specific protein target. nih.gov Ligand-protein interaction modeling, a cornerstone of computational drug design, aims to predict and analyze this binding process. researchgate.netnih.gov The fundamental principle is that the ligand and the protein's binding site must be complementary in shape and chemical properties. iaanalysis.com

Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction, often expressed as a binding affinity. ijcap.instudysmarter.co.ukresearchgate.net This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. studysmarter.co.uk

The key non-covalent interactions that govern these binding events include:

Hydrogen bonds: These are directional interactions that are critical for binding specificity. numberanalytics.com

Van der Waals forces: These are weaker, non-specific attractive or repulsive forces between atoms. researchgate.net

Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein. numberanalytics.com

Hydrophobic interactions: The tendency of nonpolar groups to cluster together, away from water, can be a major driving force for binding. numberanalytics.com

The binding process can also induce conformational changes in both the ligand and the protein, a concept known as "induced fit". numberanalytics.com Understanding these intricate interactions at a molecular level is crucial for designing more effective and selective therapeutic agents. fiveable.me

Pharmacophore Modeling and Virtual Screening Concepts (General Principles)

Pharmacophore modeling is a powerful abstract approach used in drug discovery. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a response. nih.govnumberanalytics.comrsc.org These features typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups. fiveable.me

Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. researchgate.netnumberanalytics.com Ligand-based models are derived from a set of known active molecules, identifying the common chemical features responsible for their activity. numberanalytics.com Structure-based models are developed from the 3D structure of a ligand-protein complex, defining the key interaction points. numberanalytics.com

Once a pharmacophore model is established, it can be used as a query for virtual screening . mdpi.comnih.gov Virtual screening is a computational technique that involves searching large databases of chemical compounds to identify those that match the pharmacophore model. mdpi.comcolumbiaiop.ac.in This process allows researchers to rapidly filter vast chemical libraries and prioritize a smaller, more manageable number of candidates for experimental testing, thereby accelerating the discovery of new lead compounds. mdpi.comcolumbiaiop.ac.in

Azetidine 3 Carboxamide in Scaffold Development and Chemical Biology Applications Theoretical Framework

Azetidine-3-carboxamide as a Core Scaffold for Molecular Design

The 3-(dimethylamino)azetidine-3-carboxamide moiety serves as a compact and rigid three-dimensional scaffold, offering distinct vectors for chemical diversification. Azetidine-based ring systems have been increasingly utilized in medicinal chemistry beyond their traditional role in β-lactam antibiotics. acs.org The appeal of the azetidine (B1206935) core lies in its ability to impart favorable physicochemical properties, such as increased polarity and metabolic stability, which are crucial for developing effective therapeutic agents. nih.govnih.gov

The structure of this compound is particularly advantageous for molecular design. The secondary amine within the azetidine ring, the tertiary amine of the dimethylamino group, and the primary amide of the carboxamide group all provide reactive handles for further chemical modification. This dense functionalization allows for the creation of extensive libraries of compounds from a single core structure. nih.govnih.gov The gem-disubstituted arrangement at the C3 position fixes the relative orientation of the substituents, providing a level of conformational constraint that is highly desirable in drug design to reduce the entropic penalty upon binding to a biological target.

Research into the synthesis of diversely substituted azetidines has paved the way for their use as core scaffolds. Methodologies have been developed for the modular synthesis of 3,3-disubstituted azetidines, highlighting their potential as building blocks in medicinal chemistry. acs.org The development of synthetic routes to access fused, bridged, and spirocyclic ring systems from densely functionalized azetidines further underscores their value as versatile scaffolds for exploring novel chemical space. nih.govresearchgate.net

Table 1: Key Functional Groups of this compound for Molecular Diversification

| Functional Group | Position | Potential for Modification |

| Secondary Amine | Ring Nitrogen | N-alkylation, N-arylation, acylation |

| Tertiary Amine | C3-substituent | Salt formation, potential for quaternization |

| Primary Amide | C3-substituent | Dehydration to nitrile, hydrolysis to carboxylic acid, Hofmann rearrangement |

Role in Peptidomimetics and Non-Natural Amino Acid Chemistry

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. nih.gov The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics. nih.gov Azetidine-3-carboxylic acid is recognized as a non-natural amino acid and a proline derivative, used in peptide synthesis to introduce conformational constraints. sigmaaldrich.commedchemexpress.com

The compound this compound can be considered a highly modified, non-natural α,α-disubstituted amino acid analogue. The azetidine ring serves as a constrained mimic of the pyrrolidine (B122466) ring of proline. The substitution at the C3 position with both a dimethylamino group and a carboxamide group creates a quaternary center that imparts significant steric hindrance and conformational rigidity. This rigidity can be exploited to lock a peptide backbone into a specific conformation, which can enhance binding affinity and selectivity for a target receptor.

The presence of the additional amino group (the dimethylamino moiety) offers a unique feature not found in natural amino acids, providing an additional site for interaction or further chemical modification. The synthesis of peptidomimetics containing aza-β³-amino acids has been shown to be sensitive to the location of the modification within the peptide backbone, influencing the interaction with the enzyme active site. nih.gov This highlights the potential of using highly substituted building blocks like this compound to fine-tune the biological activity of peptides.

Integration into Chiral Templates and Asymmetric Catalysis

Chiral azetidine derivatives have emerged as important ligands and organocatalysts in asymmetric synthesis. researchgate.net The synthesis of chiral cis-3-aminoazetidines has been reported, and their catalytic activity has been demonstrated in asymmetric reactions, albeit with moderate to good yields and enantioselectivity. researchgate.net The development of efficient synthetic methods for chiral tertiary amines is an active area of research, with applications in the synthesis of drugs and natural products. sioc-journal.cn

While specific applications of chiral this compound in asymmetric catalysis are not extensively documented, its structure suggests significant potential. The presence of multiple nitrogen atoms makes it a candidate for use as a chiral ligand in metal-catalyzed reactions. The synthesis of chiral ligands from azetidine and their application in asymmetric synthesis is an established field. researchgate.netresearchgate.net For example, chiral aldehyde catalysis has been successfully used for the asymmetric transformation of amino acid derivatives. nih.gov

The creation of a chiral center at the C3 position of the azetidine ring would render this compound a valuable chiral building block. This chiral template could be integrated into larger molecules to control their stereochemistry, a critical aspect of modern drug design. The chiral pool approach, which utilizes naturally occurring chiral molecules, is a powerful strategy for the asymmetric synthesis of complex molecules, and the development of novel, highly functionalized chiral building blocks is of great interest. mdpi.com

Scaffold Morphing Strategies Involving Azetidine-3-carboxamide

Scaffold morphing, or scaffold hopping, is a computational and synthetic strategy used in drug discovery to identify isofunctional molecules with different core structures. dtic.mil This approach is valuable for navigating intellectual property landscapes and improving the properties of a lead compound. The densely functionalized nature of this compound makes it an excellent starting point for scaffold morphing strategies.

The synthesis and diversification of azetidine-based scaffolds to generate fused, bridged, and spirocyclic ring systems have been extensively explored. nih.govnih.gov These transformations allow for the exploration of three-dimensional chemical space, which is increasingly important for identifying novel drug candidates. For instance, spirocyclic azetidines are of particular interest as they introduce conformational rigidity and can improve metabolic stability. researchgate.netenamine.net The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper(I)-catalyzed cascade reaction, demonstrating a pathway to complex spirocyclic systems from azetidine precursors. nih.gov

Starting from a 3,3-disubstituted azetidine such as this compound, several scaffold morphing strategies can be envisioned:

Ring Expansion: The strained four-membered ring can undergo ring-opening followed by recyclization to form larger, more stable five- or six-membered rings.

Spirocyclization: Intramolecular reactions involving the functional groups on the C3 substituent and the ring nitrogen or C2/C4 positions can lead to the formation of spirocyclic compounds. nih.govresearchgate.net

Fused-Ring Formation: Annulation reactions can be employed to construct rings fused to the azetidine core, creating bicyclic and polycyclic systems.

These strategies allow for the systematic modification of the molecular framework, enabling the fine-tuning of biological activity and physicochemical properties.

Theoretical Basis for Modulating Molecular Properties through Azetidine-3-carboxamide Scaffolds

The incorporation of the this compound scaffold into a molecule can have a profound impact on its physicochemical and pharmacokinetic properties. Computational modeling and in silico analysis are increasingly used to predict these properties and guide the design of new compounds, particularly for challenging targets like the central nervous system (CNS). acs.orgnih.govresearchgate.net

The key molecular properties influenced by this scaffold include:

Topological Polar Surface Area (TPSA): The presence of multiple nitrogen and oxygen atoms contributes to a higher TPSA, which is often correlated with lower cell permeability. However, the compact nature of the scaffold may mitigate this effect.

Molecular Rigidity: The strained four-membered ring and the gem-disubstituted C3 carbon significantly reduce the number of rotatable bonds, leading to a more rigid molecule. This pre-organization can result in higher binding affinity for the target protein by reducing the entropic cost of binding. nih.govrsc.org

Hydrogen Bonding Capacity: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the dimethylamino group acts as a hydrogen bond acceptor. These functionalities can engage in specific interactions with the target protein, contributing to binding affinity and selectivity.

Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than larger, more flexible aliphatic chains or other heterocyclic systems. The quaternary carbon at C3 can also block potential sites of metabolism.

Structure-activity relationship (SAR) studies on various carboxamide-containing compounds have demonstrated the importance of these physicochemical properties in determining biological activity. walisongo.ac.idacs.org By systematically modifying the this compound scaffold, medicinal chemists can modulate these properties to optimize a compound for a specific biological target and desired pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties of 3-(Methylamino)azetidine-3-carboxamide

| Property | Value | Reference |

| Molecular Formula | C5H11N3O | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| XLogP3-AA | -2.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 67.2 Ų | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Dimethylamino Azetidine 3 Carboxamide

Development of Novel Enantioselective Synthetic Routes for Complex Derivatives

The synthesis of azetidine (B1206935) derivatives, particularly in an enantiomerically pure form, remains a considerable challenge due to the ring strain. medwinpublishers.comresearchgate.net While various methods exist for azetidine synthesis, such as cycloadditions and intramolecular cyclizations, developing enantioselective routes for complex derivatives of a pre-existing, non-chiral scaffold like 3-(Dimethylamino)azetidine-3-carboxamide is a critical future goal. frontiersin.orgnsf.gov

Research should focus on strategies that introduce chirality in subsequent modifications of the core structure. This could involve enantioselective functionalization of the secondary amine or derivatization of the carboxamide group with chiral auxiliaries. Gold-catalyzed reactions, which have been successful in producing chiral azetidin-3-ones from N-propargylsulfonamides, could be adapted for derivatives of the target compound. nih.gov Similarly, advancements in asymmetric lithiation-trapping protocols, which have been studied for other N-substituted azetidines, might offer a pathway to stereocontrolled functionalization. nih.gov

Table 1: Potential Enantioselective Strategies

| Strategy | Description | Key Challenge |

|---|---|---|

| Chiral Auxiliary Derivatization | The carboxamide is coupled with a removable chiral auxiliary, directing subsequent stereoselective reactions on a different part of the molecule. | Efficient attachment and cleavage of the auxiliary without racemization or ring degradation. |

| Asymmetric Catalysis | A catalytic amount of a chiral transition metal complex (e.g., Rh, Pd, Au) is used to catalyze a reaction at the N-H or an appended functional group. | Identifying a catalyst system that can effectively control stereochemistry in the sterically hindered environment of the 3,3-disubstituted ring. |

| Organocatalysis | Chiral organic molecules are used to catalyze enantioselective transformations, potentially on derivatives of the carboxamide or on substituents added to the ring nitrogen. | Overcoming the inherent reactivity of the azetidine ring under the reaction conditions required for organocatalysis. |

Exploration of New Reactivity Modes and Transformations

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This strain can be harnessed for ring-opening reactions to generate novel, larger heterocyclic structures. researchgate.net Future research on this compound could explore its unique potential for strain-driven transformations.

The internal dimethylamino group could act as a directing group or intramolecular nucleophile to facilitate ring expansion or cleavage under specific conditions. For instance, treatment with various reductants could lead to the formation of seven-membered hydroxylamines or δ-lactams, depending on the reaction system. researchgate.net Furthermore, the carboxamide and secondary amine moieties serve as handles for a wide range of synthetic modifications, including N-arylation, N-alkylation, and coupling reactions to build more complex molecular frameworks. morressier.com

Advanced Computational Tools for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of strained ring systems. For this compound, Density Functional Theory (DFT) calculations and ab initio molecular dynamics can provide deep insights into its structural and electronic properties. Such studies can elucidate conformational preferences, the pyramidalization of the nitrogen atom, and the energetic landscape of potential reaction pathways. nih.gov

Future computational work could focus on:

Modeling Reaction Mechanisms: Simulating the transition states of potential ring-opening or functionalization reactions to predict feasibility, regioselectivity, and stereoselectivity.

Predicting Physicochemical Properties: Calculating properties like lipophilicity (cLogP) and polar surface area (PSA) for virtual libraries of derivatives to guide the design of molecules with drug-like characteristics. nih.gov

Simulating Biorelevant Interactions: Docking studies and molecular dynamics simulations can predict how the compound and its derivatives might bind to biological targets like enzymes or receptors, prioritizing candidates for synthesis and biological screening.

Table 2: Application of Computational Tools

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate ground-state geometry and electronic structure; model transition states of proposed reactions. | Understanding of conformational bias; prediction of reaction feasibility and selectivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in solution or in complex with a biological target. | Insight into molecular flexibility and the stability of binding poses. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their predicted activity or properties. | Rational design of new analogues with improved potency or physicochemical profiles. |

Integration into Complex Heterocyclic Systems and Novel Architectures

Azetidines are valuable building blocks for constructing more elaborate molecular structures. nih.govresearchgate.net this compound is a particularly interesting scaffold due to its dense and varied functionality. The secondary amine provides a point for annulation or linkage, while the carboxamide can be modified or used as a handle for further reactions.

Future synthetic campaigns could focus on using this compound as a central core to build novel spirocyclic or fused heterocyclic systems. Ring-closing metathesis on derivatives bearing alkenyl chains, for instance, could yield azetidine-fused medium-sized rings. nih.gov The inherent 3D nature of the azetidine ring can be used to create molecules with defined spatial arrangements of functional groups, a key strategy for accessing new chemical space in drug discovery. acs.org

Investigation of Biorelevant Interactions at a Molecular Level using Advanced Biophysical Techniques

The azetidine motif is present in numerous bioactive compounds and approved drugs. rsc.orgresearchgate.net The structural features of this compound—a rigid core, a basic center, and a hydrogen-bonding group—suggest it could be a valuable fragment for interacting with biological macromolecules. Future research should employ advanced biophysical techniques to explore these potential interactions.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding events. For example, ITC can directly measure the thermodynamic parameters (affinity, enthalpy, entropy) of binding to a target protein, as demonstrated in studies of other azetidine-based inhibitors. nih.govnih.gov These methods would allow researchers to screen the compound and its derivatives against libraries of proteins (e.g., kinases, proteases) to identify potential biological targets and validate hits from computational screening.

Table 3: Biophysical Techniques for Interaction Studies

| Technique | Information Gained | Example Application |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Confirming direct binding of a derivative to a purified enzyme like STAT3. nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates, kon/koff). | Characterizing the interaction of fragments with a protein immobilized on a sensor chip. |

| Nuclear Magnetic Resonance (NMR) | Structural information on the binding site (e.g., Saturation Transfer Difference NMR) and conformational changes upon binding. | Mapping the binding interface between an azetidine ligand and its protein target. |

Q & A

Q. What are the common synthetic routes for 3-(Dimethylamino)azetidine-3-carboxamide, and what challenges are associated with its ring formation?

The synthesis of azetidine derivatives typically involves cyclization of amine precursors or functionalization of preformed azetidine rings. For this compound, key steps include the formation of the azetidine ring via intramolecular cyclization, followed by dimethylamino and carboxamide group incorporation. Challenges include managing ring strain (azetidines are less stable than larger rings like pyrrolidine) and avoiding side reactions during functionalization. Purification may require advanced techniques like preparative HPLC due to polar byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data. Computational methods like Density Functional Theory (DFT) can predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to correlate structure with reactivity or biological activity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2³ factorial experiment could test interactions between reaction time, temperature, and reagent stoichiometry. Response surface methodology (RSM) can model nonlinear relationships, while process simulations (via tools like Aspen Plus) enable virtual optimization without exhaustive lab trials. This approach minimizes resource consumption and accelerates scale-up .

Q. What strategies are recommended to resolve contradictions in reported biological activities of azetidine carboxamide derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or unaccounted stereochemical effects. Researchers should:

- Perform meta-analyses to identify trends across studies.

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).

- Replicate experiments under standardized conditions.

- Use computational docking to probe stereospecific interactions with targets (e.g., enzymes, receptors) .

Q. How can molecular docking and molecular dynamics simulations predict the interaction of this compound with biological targets?

Molecular docking (using tools like AutoDock Vina) identifies potential binding modes by scoring ligand-receptor affinity. Molecular dynamics (MD) simulations (e.g., GROMACS) refine these models by simulating physiological conditions (solvation, temperature). For example, MD can reveal if the azetidine ring’s conformational flexibility enhances or hinders target engagement. These methods guide rational drug design by prioritizing derivatives with optimized binding kinetics .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and handling to avoid inhalation.

- First Aid: In case of skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes.

- Storage: Keep in a cool, dry environment (<25°C) in airtight containers to prevent degradation .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in studies involving this compound?

- Detailed Documentation: Record reaction conditions (pH, solvent purity) and instrument calibration data.

- Batch Testing: Compare results across multiple synthesis batches to identify variability.

- Open Data Practices: Share raw spectral data (NMR, MS) and computational input files in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.